2-[3,5-Bis(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[3,5-Bis(trifluoromethyl)phenyl]acetamide: is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetamide moiety
Mechanism of Action
Target of Action
The primary targets of 2-[3,5-Bis(trifluoromethyl)phenyl]acetamide are currently unknown. This compound is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound may affect multiple biochemical pathways
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this compound. Given the wide range of biological activities associated with indole derivatives , it is likely that this compound may have diverse molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with acetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Bis(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted amines, carboxylic acids, and other functionalized derivatives that retain the trifluoromethyl groups .
Scientific Research Applications
2-[3,5-Bis(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)benzamide
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Uniqueness
2-[3,5-Bis(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of trifluoromethyl groups and an acetamide moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a variety of applications in research and industry[5][5].
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO/c11-9(12,13)6-1-5(3-8(17)18)2-7(4-6)10(14,15)16/h1-2,4H,3H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGWLZFDZGGACF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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